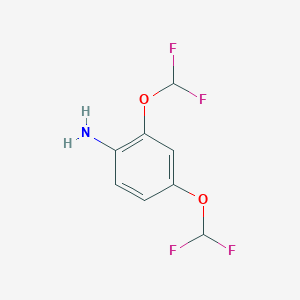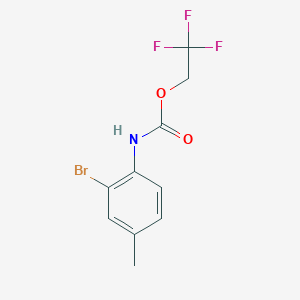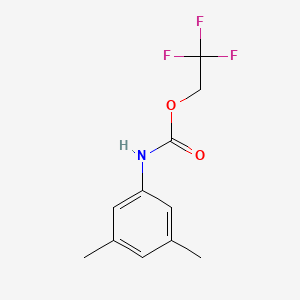![molecular formula C11H21ClN2O4S B1439196 Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate CAS No. 1118788-30-9](/img/structure/B1439196.png)
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1118788-30-9 . It has a molecular weight of 312.82 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . More detailed physical and chemical properties (such as solubility, density, etc.) are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One significant application of similar compounds is in the synthesis of complex molecules. For instance, a study by Mi (2015) reviews the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and other intermediates for industrial-scale manufacturing due to their favorable yields and commercial value (Mi, 2015).
Biodegradation and Environmental Studies
Research on methyl tert-butyl ether (MTBE) and its derivatives, closely related to the chemical , shows significant environmental interest, particularly in biodegradation and pollution control. Hsieh et al. (2011) discuss the decomposition of MTBE using a cold plasma reactor, indicating potential environmental applications for similar tert-butyl compounds in reducing water pollution (Hsieh et al., 2011).
Material Science and Engineering
In the context of material science, the structural motifs of tert-butyl compounds are explored for their applications in creating polymers and composites. A study on polymer membranes for purifying fuel additives underscores the relevance of tert-butyl derivatives in developing materials with optimal transport properties for industrial applications (Pulyalina et al., 2020).
Pharmacological Research
While the request excludes drug use and dosage information, it's worth noting that compounds with the tert-butyl group often play a role in synthesizing pharmacological agents. Research on ligands for D2-like receptors, for example, illustrates how structural components similar to tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate can impact the development of antipsychotic agents (Sikazwe et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-[chlorosulfonyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-7-5-9(6-8-14)13(4)19(12,16)17/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGPMCVWYUNTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)




![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
